Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate
CAS No.:
Cat. No.: VC15847633
Molecular Formula: C12H10FNO3S
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO3S |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3 |
| Standard InChI Key | FPLQXRZLRODTMM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate features a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a 4-fluorophenyl group, at the 4-position with a hydroxyl group, and at the 5-position with an ethyl ester moiety. The IUPAC name, ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, reflects this substitution pattern. Its canonical SMILES representation, CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O, encodes the spatial arrangement of atoms, while the Standard InChIKey (FPLQXRZLRODTMM-UHFFFAOYSA-N) provides a unique identifier for computational databases.
Table 1: Molecular Characteristics of Ethyl 2-(4-Fluorophenyl)-4-Hydroxythiazole-5-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.28 g/mol |
| CAS Number | Not disclosed |
| IUPAC Name | Ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
| SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O |
| InChIKey | FPLQXRZLRODTMM-UHFFFAOYSA-N |
Structural and Electronic Features
The 4-fluorophenyl group introduces electron-withdrawing effects, modulating the electron density of the thiazole ring and influencing reactivity. The hydroxyl group at position 4 enables hydrogen bonding, potentially enhancing solubility and biological interactions, while the ethyl ester at position 5 offers a site for metabolic transformation or prodrug design. X-ray crystallography data are unavailable, but computational models predict a planar thiazole ring with dihedral angles between the fluorophenyl and ester groups affecting molecular packing.
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically begins with 4-fluorobenzaldehyde, which undergoes condensation with thiourea or thioamide derivatives in the presence of phosphorus pentasulfide () to form the thiazole core. A representative pathway involves:
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Formation of the Thiazole Ring: Reacting 4-fluorobenzaldehyde with thiourea in ethanol under acidic conditions yields an intermediate thiazoline.
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Oxidation and Esterification: The thiazoline is oxidized to the thiazole using bromine or hydrogen peroxide, followed by esterification with ethyl chloroformate to introduce the carboxylate group.
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-oxidation. Yields are moderately influenced by solvent polarity, with dimethylformamide (DMF) and tetrahydrofuran (THF) providing optimal results. Scalability remains untested in industrial settings, necessitating further process engineering.
Biological Activities and Mechanisms
Anticancer Hypotheses
Thiazoles interfere with oncogenic signaling pathways such as PI3K/AKT and MAPK. Molecular docking simulations suggest that the fluorophenyl moiety in ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate may bind to ATP pockets in kinase domains, though experimental validation is required.
Comparative Analysis with Related Thiazoles
Table 2: Select Thiazole Derivatives and Their Properties
| Compound | Molecular Formula | Key Substituents | Biological Activity |
|---|---|---|---|
| Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate | 4-Fluorophenyl, hydroxyl, ethyl ester | Hypothetical antimicrobial | |
| 2-(4-Chlorophenyl)thiazole-4-carboxylic acid | 4-Chlorophenyl, carboxylic acid | Antibacterial (MIC: 8 µg/mL) | |
| 5-Nitrothiazole-2-amine | Nitro, amine | Antiprotozoal |
Meta-substituted thiazoles generally show reduced activity compared to para-fluorinated analogs, underscoring the importance of substitution patterns. Replacing the ester with a carboxylic acid (as in 2-(4-chlorophenyl)thiazole-4-carboxylic acid) enhances polarity but may limit blood-brain barrier penetration.
Future Research Directions
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Pharmacological Profiling: In vitro assays against bacterial, fungal, and cancer cell lines.
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Structural Optimization: Introducing methyl or methoxy groups to modulate lipophilicity.
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Formulation Studies: Nanoencapsulation to enhance solubility and targeted delivery.
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